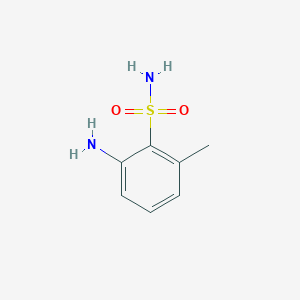

2-Amino-6-methylbenzenesulfonamide

Beschreibung

Eigenschaften

CAS-Nummer |

90321-31-6 |

|---|---|

Molekularformel |

C7H10N2O2S |

Molekulargewicht |

186.23 g/mol |

IUPAC-Name |

2-amino-6-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H10N2O2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |

InChI-Schlüssel |

NJZLACFKUHUTCX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)N)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sulfonation Step

- Starting Material: p-Nitrotoluene (paranitrotoluene)

- Reagent: Chlorosulfonic acid (ClSO3H)

- Solvents: Chlorobenzene, dichloromethane, chloroform, or a mixture of carbon tetrachloride and chlorobenzene

- Conditions:

- Weight ratio of p-nitrotoluene to chlorosulfonic acid: 1:1.2–1.5

- Temperature: 100–150 °C

- Stirring speed: 800–1000 rpm

- Process:

- Dissolve p-nitrotoluene and chlorosulfonic acid in the chosen organic solvent.

- Stir and react under controlled temperature.

- After reaction, add water (0.3–0.4 times the volume of solvent) to quench and wash the mixture 2–3 times.

- Separate the organic phase and concentrate to obtain 2-methyl-5-nitrobenzenesulfonyl chloride.

Hydrogenation/Reduction Step

- Intermediate: 2-methyl-5-nitrobenzenesulfonyl chloride

- Catalysts: Palladium on carbon (Pd/C), palladium hydroxide on carbon, or Raney nickel

- Reagents: Ammonia water (aqueous ammonia)

- Solvents: Methanol, ethanol, isopropanol, ethylene glycol, ethyl acetate, acetone, tetrahydrofuran, acetonitrile (one or combination)

- Conditions:

- Temperature: 0–150 °C

- Pressure: 0.1–2.0 MPa (hydrogen pressure)

- Reaction time: 3–24 hours

- Process:

- Add the intermediate, catalyst, ammonia water, and solvent to a hydrogenation reactor.

- Conduct the reaction under elevated temperature and pressure.

- After reaction, wash the mixture with water multiple times to remove impurities.

- Concentrate and purify by washing with ethanol and triethylamine treatment, followed by further water washing and concentration to isolate the light yellow solid 2-methyl-5-aminobenzenesulfonamide.

Summary of Key Parameters and Conditions

| Step | Parameter | Range/Details |

|---|---|---|

| Sulfonation | Starting material | p-Nitrotoluene |

| Reagent | Chlorosulfonic acid (1.2–1.5 equiv by weight) | |

| Solvent | Chlorobenzene, dichloromethane, chloroform, or CCl4/chlorobenzene mixture | |

| Temperature | 100–150 °C | |

| Stirring speed | 800–1000 rpm | |

| Post-treatment | Water washing (0.3–0.4 volume ratio), separation, concentration | |

| Hydrogenation | Catalyst | Pd/C, Pd(OH)2/C, Raney nickel |

| Ammonia water ratio | 5–8 times weight relative to nitrotoluene | |

| Solvent | Methanol, ethanol, isopropanol, ethylene glycol, ethyl acetate, acetone, THF, acetonitrile | |

| Temperature | 0–150 °C | |

| Pressure | 0.1–2.0 MPa | |

| Time | 3–24 hours | |

| Post-treatment | Water washing, ethanol washing, triethylamine treatment, water washing, concentration |

Analysis of Preparation Method

-

- Short synthetic route with only two main steps.

- High product purity due to controlled reaction conditions and thorough purification.

- Industrial scalability due to use of common solvents and catalysts.

- Efficient sulfonation with chlorosulfonic acid, which has high activity and fewer byproducts.

- Hydrogenation step allows selective reduction of nitro to amino group with minimal side reactions.

-

- Handling chlorosulfonic acid requires careful control due to its corrosiveness and reactivity.

- Hydrogenation under pressure necessitates specialized equipment.

- Multiple washing and purification steps increase process complexity.

Comparative Notes from Other Literature

Alternative methods involving chlorosulfonation-ammonolysis followed by oxidation and methanolysis have been reported for related sulfonamide compounds, emphasizing the importance of optimizing chlorosulfonation conditions to improve yields (above 50%) and shorten synthetic routes.

Synthesis of related 2-amino substituted benzothiazoles involves thiocyanation and bromination steps, which differ mechanistically but highlight the diversity of approaches to amino-substituted aromatic sulfonamides.

Analyse Chemischer Reaktionen

Substitution Reactions

The compound participates in selective substitutions at both amino and sulfonamide groups:

Electrophilic aromatic substitution :

-

Bromination occurs at the para position to the amino group under mild conditions (H₂O₂/HBr in acetic acid, 25°C), yielding 2-amino-6-methyl-4-bromobenzenesulfonamide .

-

Nitro group introduction via mixed acid (HNO₃/H₂SO₄) at 0–5°C selectively targets the ortho position to the methyl group.

Nucleophilic displacement :

-

The sulfonamide’s NH₂ group undergoes alkylation with ethyl bromoacetate in dichloromethane (TEA catalyst, 0°C) to form N-alkylated derivatives .

Coupling Reactions

The amino group facilitates cross-coupling to generate bioactive hybrids:

-

Suzuki–Miyaura coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to form biaryl derivatives targeting carbonic anhydrase IX .

-

Schiff base formation : Condenses with aldehydes (EtOH, Δ) to produce imine-linked compounds showing antiproliferative activity against MCF-7 cells (IC₅₀: 3.6–11.0 µM) .

Oxidation and Reduction

Oxidation :

-

The methyl group oxidizes to a carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, 70°C), forming 2-amino-6-carboxybenzenesulfonamide.

Reduction :

-

Catalytic hydrogenation (H₂, Pd/C, MeOH, 25°C) reduces nitro derivatives to amino intermediates critical for antimicrobial agents.

Biological Interactions

The compound inhibits dihydropteroate synthase (DHPS) through competitive binding to the pterin pocket (Kᵢ: 12.8 nM), disrupting bacterial folate synthesis . Structural analogs show:

-

Anticancer activity : Apoptosis induction in MDA-MB-231 cells (22-fold annexin V-FITC increase) .

-

Antibacterial effects : Biofilm disruption in Staphylococcus aureus (MIC: 8 µg/mL) .

Stability and Side Reactions

-

Thermal decomposition : Degrades above 250°C, releasing SO₂ and NH₃.

-

Hydrolysis : Susceptible to acidic hydrolysis (HCl, Δ) at the sulfonamide bond, yielding benzenesulfonic acid and methylamine .

This reactivity profile positions 2-amino-6-methylbenzenesulfonamide as a key intermediate for pharmaceuticals and agrochemicals, particularly in designing enzyme inhibitors and hybrid therapeutics.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-methylbenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its role in the development of new drugs targeting specific enzymes and receptors.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-6-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. This inhibition leads to the bacteriostatic effect, preventing bacterial growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs include aminobenzenesulfonamides with variations in substituent positions or additional functional groups. Below is a comparative analysis based on and –6:

Table 1: Structural and Physical Comparison

Key Observations:

Substituent Position: The position of the amino group significantly impacts electronic properties.

Functional Group Additions : Chlorine or nitro groups (e.g., Entry 6, ) increase molecular polarity and reactivity, making these analogs more suited for electrophilic substitution reactions.

Steric Effects : Bulkier groups, such as diphenyl sulfone (Entry 8, ), reduce solubility but improve thermal stability.

Comparison with 2-Aminobenzamides

While aminobenzenesulfonamides and aminobenzamides share aromatic amine backbones, their functional groups differ markedly:

- 2-Aminobenzamides () feature a carbonyl (-CONH₂) group instead of a sulfonamide (-SO₂NH₂). The sulfonamide group is more acidic (pKa ~10) compared to benzamides (pKa ~13–15) due to stronger electron withdrawal by the sulfonyl moiety .

- Applications : Sulfonamides are historically significant as antibiotics (e.g., sulfa drugs), whereas benzamides are often used as protease inhibitors or kinase modulators .

Sulfonate vs. Sulfonamide Derivatives

describes 2-Aminoanilinium 4-methylbenzenesulfonate, a sulfonate salt. Unlike sulfonamides, sulfonates (-SO₃⁻) lack the NH₂ group, rendering them less nucleophilic but more water-soluble. This makes sulfonates preferable in ionic applications (e.g., dyes, detergents), while sulfonamides dominate in medicinal chemistry due to their bioactivity .

Research Findings and Implications

- Thermal Stability: The target compound’s melting point (163–164°C) is typical for monosubstituted sulfonamides. Chlorinated analogs (e.g., Entry 6, ) likely exhibit higher melting points due to halogen-induced lattice stability.

- In contrast, nitro groups (Entry 6, ) may confer toxicity risks .

- Synthetic Utility : The sulfonamide group’s acidity facilitates deprotonation in coupling reactions, a trait exploited in synthesizing sulfa drugs or metal-organic frameworks .

Biologische Aktivität

2-Amino-6-methylbenzenesulfonamide, also known as a sulfonamide compound, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and herbicidal applications. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₈N₂O₂S

- Molecular Weight : 186.23 g/mol

- CAS Number : 16288-77-0

- InChI Key : SSEZSHJJNNLTQI-UHFFFAOYSA-N

The compound features an amino group and a sulfonamide functional group attached to a methyl-substituted benzene ring. This unique structure contributes to its pharmacological properties, particularly its mechanism of action as an inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis .

Antimicrobial Activity

2-Amino-6-methylbenzenesulfonamide exhibits significant antimicrobial activity. It functions primarily by inhibiting the synthesis of folate in bacteria, which is essential for their growth and reproduction. The inhibition of dihydropteroate synthase disrupts this process, making it a potential candidate for antibiotic development.

Herbicidal Activity

Research indicates that this compound possesses herbicidal properties. It has been shown to inhibit the growth of specific weed species such as Digitaria sanguinalis and Imperata cylindrica. The mechanism likely involves interference with plant growth regulation pathways .

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). These activities suggest potential applications in treating conditions like Alzheimer's disease or other neurodegenerative disorders where AChE inhibition is beneficial .

Synthesis Methods

The synthesis of 2-amino-6-methylbenzenesulfonamide can be achieved through various chemical pathways. Common methods include:

- Nitration followed by Reduction : Nitration of the corresponding methylbenzene followed by reduction to obtain the amino group.

- Direct Sulfonation : Sulfonating the amino-substituted benzene derivatives to introduce the sulfonamide functionality.

These methods can be optimized based on desired yields and purity levels.

Study on Cardiovascular Effects

A notable study investigated the cardiovascular effects of related sulfonamide derivatives, suggesting that they could influence perfusion pressure through calcium channel inhibition. This highlights the potential for 2-amino-6-methylbenzenesulfonamide in cardiovascular therapeutics .

Ecotoxicological Assessment

An ecotoxicological assessment evaluated the environmental impact of 2-amino-6-methylbenzenesulfonamide and its transformation products (TPs). The study found that certain TPs exhibited increased toxicity compared to the parent compound, raising concerns about antimicrobial resistance (AMR) in aquatic environments .

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-6-methylbenzenesulfonamide with high purity?

The synthesis typically involves sulfonation and amidation steps. A common route starts with 6-methylbenzenesulfonyl chloride, which undergoes nucleophilic substitution with ammonia under basic conditions (e.g., NaOH or KOH) to form the sulfonamide group . Reaction optimization includes controlling temperature (0–5°C for exothermic steps) and using anhydrous solvents to minimize hydrolysis. Purification via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>98%). Monitor progress using TLC (Rf ~0.3 in ethyl acetate) and confirm purity via HPLC or melting point analysis .

Q. What analytical techniques are critical for characterizing 2-Amino-6-methylbenzenesulfonamide?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm structure by observing aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH₂ signals (δ ~5.2 ppm, broad) .

- FT-IR : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and N-H bends (1650–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-Amino-6-methylbenzenesulfonamide derivatives?

Discrepancies often arise from assay conditions (e.g., pH, solvent effects) or impurities. Methodological strategies include:

- Dose-Response Replication : Test compounds across multiple concentrations (e.g., 1 nM–100 µM) in triplicate, using standardized cell lines (e.g., HEK293 for enzyme inhibition).

- Control Experiments : Verify compound stability under assay conditions via LC-MS. Compare results with structurally validated analogs (e.g., 2-Amino-4-chlorobenzenesulfonamide) to isolate substituent effects .

- Meta-Analysis : Cross-reference datasets from PubChem BioAssay and ChEMBL to identify outliers or protocol-specific biases .

Q. What crystallographic refinement practices are optimal for 2-Amino-6-methylbenzenesulfonamide structures?

- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to achieve Rmerge < 5%.

- Refinement in SHELXL : Apply Hirshfeld rigid-bond restraint for sulfonamide S-O bonds and anisotropic displacement parameters (ADPs) for non-H atoms. Address twinning via TWIN/BASF commands if needed .

- Validation : Check geometry with PLATON (e.g., RSR < 5% for bond lengths) and deposit final CIF files in the Cambridge Structural Database (CSD) .

Q. How do substituent variations (e.g., methyl vs. fluoro groups) impact the physicochemical properties of benzenesulfonamides?

- Lipophilicity : Methyl groups increase logP by ~0.5 units compared to fluoro analogs, enhancing membrane permeability (measured via shake-flask method) .

- Acidity : The sulfonamide NH₂ pKa shifts from ~10.2 (methyl derivative) to ~9.8 (fluoro derivative) due to electron-withdrawing effects, quantified via potentiometric titration .

- Solubility : Methyl substitution reduces aqueous solubility (2.1 mg/mL vs. 4.5 mg/mL for fluoro analogs at pH 7.4), assessed by nephelometry .

Methodological Design Questions

Q. What strategies improve yield in multi-step syntheses of 2-Amino-6-methylbenzenesulfonamide derivatives?

- Stepwise Optimization : Use DoE (Design of Experiments) to identify critical factors (e.g., reagent stoichiometry, catalyst loading). For Pd-catalyzed coupling steps, optimize with Buchwald-Hartwig conditions (Pd(OAc)₂, XantPhos ligand) .

- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., sulfonic acid intermediates at 1740 cm⁻¹) .

- Workflow Integration : Combine flow chemistry for exothermic steps (e.g., sulfonation) with batch-mode amidation to minimize decomposition .

Q. How can computational methods predict the binding affinity of 2-Amino-6-methylbenzenesulfonamide to biological targets?

- Docking Studies : Use AutoDock Vina with crystal structures of carbonic anhydrase II (PDB: 3KS3). Methyl groups at position 6 show favorable van der Waals interactions in the hydrophobic pocket (ΔG ~ -8.2 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonamide-Zn²+ coordination in enzyme active sites .

- QSAR Models : Train on ChEMBL datasets (R² > 0.85) to correlate Hammett σ values with IC50 trends .

Data Interpretation & Contradiction Analysis

Q. Why do conflicting reports exist regarding the antimicrobial efficacy of 2-Amino-6-methylbenzenesulfonamide?

Variations in MIC values (e.g., 8–32 µg/mL against E. coli) may stem from:

- Strain Variability : Test against ATCC reference strains (e.g., ATCC 25922) and clinical isolates.

- Synergistic Effects : Co-administer with β-lactams; sulfonamides inhibit dihydropteroate synthase, enhancing β-lactam efficacy .

- Resistance Mechanisms : Screen for sul1/sul2 genes via PCR to identify resistant phenotypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.